

Synthesis of Phenocoll: Application Notes and Protocols for Laboratory Researchers

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Compound of Interest

Compound Name: *Phenocoll*

Cat. No.: *B093605*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the laboratory synthesis of **Phenocoll**, also known as Phenacetin or N-(4-ethoxyphenyl)acetamide. The primary method detailed herein is the acetylation of p-phenetidine, a robust and widely utilized synthetic route.

Introduction

Phenocoll, a compound of historical significance in pharmaceuticals, serves as a key building block and reference compound in modern drug discovery and development. Its synthesis is a fundamental example of N-acylation, a common reaction in the preparation of amide-containing molecules. The protocols provided below are designed to ensure a high-yield and high-purity synthesis of **Phenocoll** suitable for research and development applications.

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data for the synthesis of **Phenocoll** via the acetylation of p-phenetidine with acetic anhydride. This method is highlighted for its efficiency and reliability.

Parameter	Value	Reference
Reactants		
p-Phenetidine	0.20 g (1.46 mmol)	[1]
Acetic Anhydride	0.20 mL (2.20 mmol)	[1]
Concentrated Hydrochloric Acid	4 drops (~1.0 mmol)	[1]
Sodium Acetate	0.24 g (2.92 mmol)	[1]
Water (solvent)	3.50 mL	[1]
Reaction Conditions		
Temperature	Initial warming, then room temperature, followed by ice-bath cooling	[1][2]
Reaction Time	~5 minutes post-reagent addition	[1]
Product Information		
Theoretical Yield	~0.26 g	Calculated
Reported Yield	92% - 99.9%	[3][4]
Melting Point	134-136 °C	[2]
Molecular Weight	179.22 g/mol	
CAS Number	62-44-2	[5]

Experimental Protocols

The following protocol details the synthesis of **Phenocoll** from p-phenetidine and acetic anhydride, including a preliminary purification step for the starting amine.

Materials and Equipment:

- p-Phenetidine (p-ethoxyaniline)

- Acetic anhydride
- Concentrated hydrochloric acid (12 M)
- Sodium acetate
- Activated carbon (decolorizing charcoal)
- Distilled water
- Ethanol (for recrystallization, optional)
- 10-mL and 25-mL Erlenmeyer flasks
- Hot plate
- Magnetic stirrer and stir bar (optional)
- Pipettes
- Suction filtration apparatus (Büchner funnel, filter flask)
- Ice-water bath
- Melting point apparatus

Procedure:

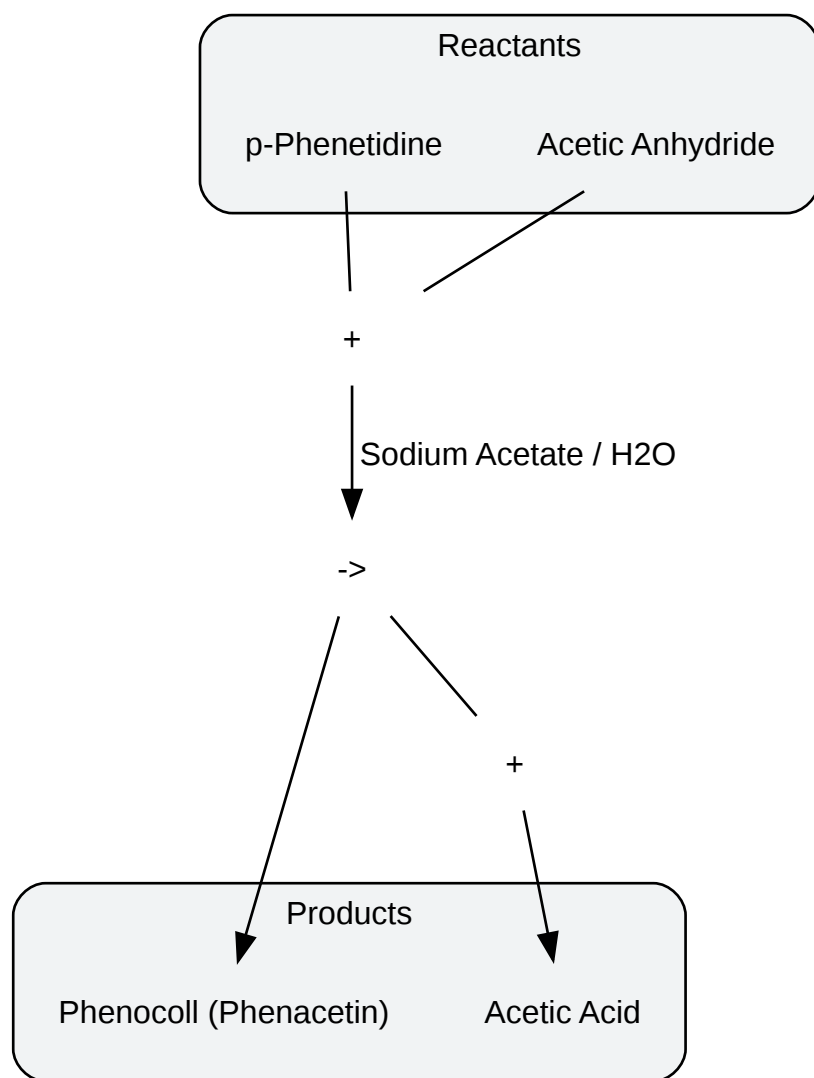
- Purification of p-Phenetidine:
 - In a 10-mL Erlenmeyer flask, combine 0.20 g (1.46 mmol) of p-phenetidine and 3.50 mL of water.[\[1\]](#)
 - Add 4 drops of concentrated hydrochloric acid to dissolve the amine. The formation of p-phenetidine hydrochloride is expected.[\[1\]](#)
 - Add a spatula-tip of activated carbon to the solution, and gently warm and swirl the mixture on a hot plate for a few minutes to remove colored impurities.[\[1\]](#)[\[2\]](#)

- Remove the activated carbon by filtering the warm solution into a clean 10-mL flask. Pipette filtration or gravity filtration can be used.[\[1\]](#)
- Preparation of Sodium Acetate Solution:
 - In a separate flask, dissolve 0.24 g (2.92 mmol) of sodium acetate in 0.80 mL of water. This solution will act as a buffer.[\[1\]](#)
- Acetylation Reaction:
 - Gently warm the purified p-phenetidine hydrochloride solution on a hot plate.
 - While swirling the solution, add 0.20 mL (0.22 g, 2.20 mmol) of acetic anhydride.[\[1\]](#)
 - Immediately add the entire sodium acetate solution to the reaction mixture and swirl vigorously to ensure thorough mixing.[\[1\]](#)[\[2\]](#)
 - Allow the solution to stand at room temperature for approximately 5 minutes.
- Crystallization and Isolation of Crude Product:
 - Cool the reaction mixture in an ice-water bath and swirl vigorously to induce crystallization of the crude **Phenocoll**.[\[1\]](#)
 - Collect the crystals by suction filtration, washing them with a small portion of cold water.[\[1\]](#)
- Purification by Recrystallization:
 - The crude product can be purified by recrystallization from water or an ethanol-water mixture.[\[1\]](#)[\[2\]](#)
 - Dissolve the crude crystals in a minimum amount of hot solvent.
 - Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
 - Collect the purified crystals by suction filtration and allow them to air dry.
- Characterization:

- Determine the weight of the dried, purified **Phenocoll** and calculate the percentage yield.
- Measure the melting point of the recrystallized product. A sharp melting point in the range of 134-136 °C is indicative of high purity.[2]

Visualizations

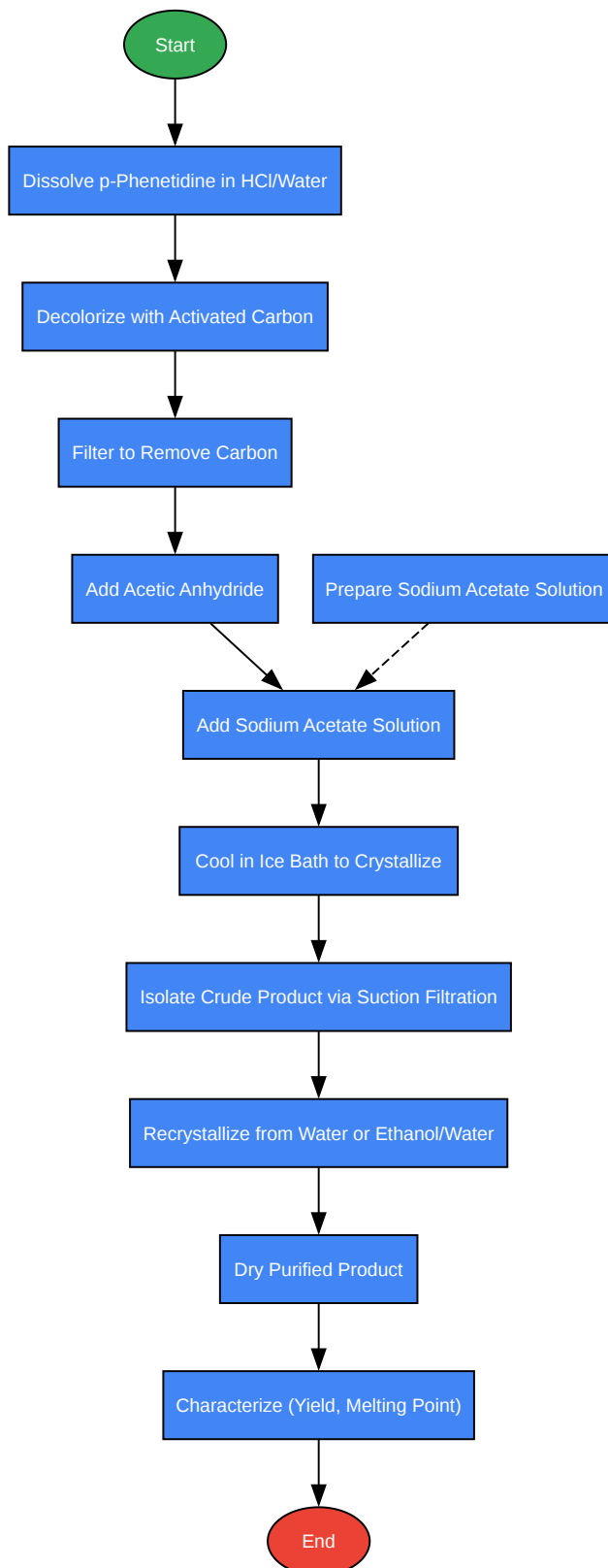
Chemical Reaction Scheme



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Caption: Synthesis of **Phenocoll** via acetylation of p-phenetidine.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **Phenocoll**.

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